molecular formula C12H20O5 B14801082 2,2'-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane)

2,2'-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane)

Cat. No.: B14801082
M. Wt: 244.28 g/mol
InChI Key: PPPCFIRHPYIYCL-UHFFFAOYSA-N
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Description

2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is an organic compound that belongs to the class of glycidyl ethers. This compound is characterized by the presence of oxirane (epoxy) groups and an allyloxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) typically involves the reaction of allyl glycidyl ether with trimethylolpropane triglycidyl ether under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in a batch or continuous flow reactor, depending on the production scale .

Chemical Reactions Analysis

Types of Reactions

2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in cross-linking reactions, where the compound forms a three-dimensional network, enhancing the mechanical properties of the resulting material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(((2-(Allyloxy)propane-1,3-diyl)bis(oxy))bis(methylene))bis(oxirane) is unique due to the presence of both allyloxy and multiple oxirane groups, providing a combination of reactivity and versatility that is not found in similar compounds .

Properties

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

2-[[3-(oxiran-2-ylmethoxy)-2-prop-2-enoxypropoxy]methyl]oxirane

InChI

InChI=1S/C12H20O5/c1-2-3-15-10(4-13-6-11-8-16-11)5-14-7-12-9-17-12/h2,10-12H,1,3-9H2

InChI Key

PPPCFIRHPYIYCL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(COCC1CO1)COCC2CO2

Origin of Product

United States

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